Epipregnanolone (3β-hydroxy-5β-pregnan-20-one) is an endogenous neuroactive steroid, naturally produced in the central nervous system (CNS) and other tissues. [, , , , , ] It is a 3β-hydroxy isomer of allopregnanolone (3α-hydroxy-5α-pregnan-20-one), another potent neuroactive steroid. [, , , , , ] Epipregnanolone acts primarily as a negative modulator of gamma-aminobutyric acid type A receptors (GABAARs), contrasting with allopregnanolone's positive modulation of these receptors. [, , , , , , , , ] This distinction in receptor modulation is central to understanding the unique pharmacological profile and potential research applications of epipregnanolone.
Epipregnanolone, scientifically known as 3β-hydroxy-5β-pregnan-20-one or 3β,5β-tetrahydroprogesterone, is an endogenous neurosteroid primarily synthesized from progesterone through enzymatic actions involving 5β-reductase and 3β-hydroxysteroid dehydrogenase. This compound is classified under the category of neuroactive steroids, which are known to modulate neurotransmission and exhibit various neurobiological effects. Epipregnanolone acts as a negative allosteric modulator of the GABA A receptor, influencing inhibitory neurotransmission in the central nervous system .
The biosynthesis of epipregnanolone occurs via a two-step enzymatic process:
This synthesis pathway highlights the importance of specific enzymes in steroidogenesis and underscores the role of precursor availability in neurosteroid production.
Epipregnanolone has a complex molecular structure characterized by its steroid framework, which consists of four fused rings. The molecular formula is , and its structure features:
Epipregnanolone participates in various chemical reactions that are crucial for its biological function:
The mechanism of action of epipregnanolone primarily involves its interaction with GABA A receptors:
Epipregnanolone exhibits several notable physical and chemical properties:
Epipregnanolone has significant scientific applications:
Epipregnanolone (3β-hydroxy-5β-pregnan-20-one) is an endogenous neurosteroid with the molecular formula C₂₁H₃₄O₂ and a molar mass of 318.501 g·mol⁻¹ [1]. Its IUPAC name is 1-[(1S,3aS,3bR,5aR,7S,9aS,9bS,11aS)-7-Hydroxy-9a,11a-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]ethan-1-one [1]. The structure features a pregnane skeleton with a ketone group at C20, a hydroxyl group in the β-orientation at C3, and a saturated A-ring in the 5β-conformation (cis fusion of rings A/B) [1] [9]. This 5β-reduced configuration induces a bent molecular topology distinct from the linear 5α-reduced steroids. X-ray crystallographic analyses confirm that the C3β-OH group forms critical hydrogen bonds with solvent or protein targets, influencing receptor binding [9].
Table 1: Physicochemical Properties of Epipregnanolone
Property | Value |
---|---|
Molecular Formula | C₂₁H₃₄O₂ |
Molar Mass | 318.501 g·mol⁻¹ |
Hydrogen Bond Acceptors | 2 (carbonyl O, hydroxyl O) |
Hydrogen Bond Donors | 1 (hydroxyl H) |
Topological Polar Surface Area | 37.3 Ų |
XLogP | 4.8 |
Epipregnanolone exhibits three levels of stereochemical divergence from related pregnane neurosteroids:
Table 2: Stereochemical Comparison of Key Pregnane Neurosteroids
Steroid | C3 Configuration | A-Ring Configuration | Primary GABA-A Receptor Activity |
---|---|---|---|
Epipregnanolone | 3β-hydroxy | 5β-reduced | Weak positive modulator/antagonist |
Allopregnanolone | 3α-hydroxy | 5α-reduced | Potent positive modulator |
Isopregnanolone | 3β-hydroxy | 5α-reduced | Antagonist |
Functional studies reveal that the 3β-hydroxy group is the primary determinant of antagonism: epipregnanolone and isopregnanolone both inhibit allopregnanolone-induced GABAergic potentiation, despite differing in A-ring geometry [5] [9].
Epipregnanolone is synthesized de novo in the brain, adrenal glands, and gonads via a two-step enzymatic pathway from progesterone [1] [8]. Unlike peptide neurotransmitters, neurosteroids are not stored in vesicles; biosynthesis occurs on demand in response to physiological stimuli (e.g., stress, hormonal cycles) [8].
The biosynthesis involves two key enzymes:
Table 3: Key Enzymes in Epipregnanolone Biosynthesis
Enzyme | Reaction Catalyzed | Cofactor | Tissue Distribution |
---|---|---|---|
5β-Reductase (AKR1D1) | Progesterone → 5β-DHP | NADPH | Liver, brain, adrenal glands |
3β-HSD (HSD3B) | 5β-DHP → Epipregnanolone | NAD(P)H | Brain, gonads, adrenal glands |
Epipregnanolone undergoes sulfonation via cytosolic sulfotransferases (SULT2A1) to form epipregnanolone sulfate (molecular weight: 398.21 g·mol⁻¹; InChIKey: MENQCIVHHONJLU-ACWDEBGSSA-N) [4]. This conjugation occurs primarily in the liver and brain, utilizing 3′-phosphoadenosine-5′-phosphosulfate (PAPS) as the sulfate donor [6]. Unlike the parent compound, epipregnanolone sulfate is highly water-soluble and exhibits distinct pharmacological properties:
Table 4: Receptor Targets of Epipregnanolone Sulfate
Target | Effect | Mechanism | Functional Consequence |
---|---|---|---|
GABA-A Receptor | Negative modulation | Allosteric pore block | Reduced inhibitory tone |
NMDA Receptor | Antagonism | Allosteric inhibition | Neuroprotection, reduced excitotoxicity |
TRPM3 Channel | Activation | Direct gating | Increased Ca²⁺ signaling |
The sulfate moiety enhances electrostatic interactions with receptor binding pockets, explaining its divergent activity compared to unsulfated epipregnanolone [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: